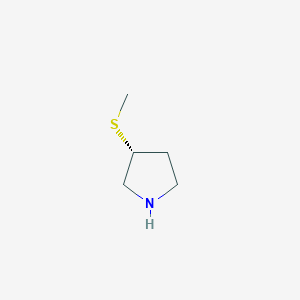

(3R)-3-(methylsulfanyl)pyrrolidine

Description

(3R)-3-(Methylsulfanyl)pyrrolidine is a chiral pyrrolidine derivative featuring a methylsulfanyl (-SMe) group at the 3R position of the five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely studied due to their structural versatility and biological relevance, particularly in medicinal chemistry and catalysis . The stereochemistry at the 3R position may further modulate its activity, as enantiomeric forms often exhibit distinct pharmacological profiles .

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

(3R)-3-methylsulfanylpyrrolidine |

InChI |

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

YRUWMEUBLIEWGY-RXMQYKEDSA-N |

Isomeric SMILES |

CS[C@@H]1CCNC1 |

Canonical SMILES |

CSC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(methylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reduction of pyrrole, a five-membered ring with one nitrogen atom, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the functionalization of pyrrolidine through nucleophilic substitution reactions, where a methylsulfanyl group is introduced at the third carbon position.

Industrial Production Methods

Industrial production of (3R)-3-(methylsulfanyl)pyrrolidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and characterization using techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (3R)-3-(methylsulfanyl)pyrrolidine can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the third carbon position.

Scientific Research Applications

(3R)-3-(methylsulfanyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (3R)-3-(methylsulfanyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfur atom in the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Substituent Effects on Bioactivity

- (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol (): The 4-octylphenyl group confers significant hydrophobicity, enhancing membrane permeability, while the hydroxymethyl group may participate in hydrogen bonding. This compound demonstrated cytotoxicity against cancer-like cells but showed reduced efficacy when hybridized with phenothiazines, suggesting steric or electronic interference .

- The sulfur atom may disrupt bacterial membrane proteins or enzymatic processes, a mechanism that could extend to pyrrolidine-based analogs .

Stereochemical and Electronic Considerations

- The 3R configuration in (3R)-3-(methylsulfanyl)pyrrolidine is critical for chiral recognition in biological systems. For example, the (2S,3R)-configured pyrrolidine in showed enantiomer-specific cytotoxicity, underscoring the importance of stereochemistry .

- The methylsulfanyl group, while less electron-withdrawing, may still engage in hydrophobic or van der Waals interactions .

Physicochemical Properties

- Lipophilicity : The methylsulfanyl group increases logP compared to hydroxyl or amine substituents, favoring blood-brain barrier penetration or intracellular uptake.

Biological Activity

(3R)-3-(methylsulfanyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen heterocycle with a methylsulfanyl group at the third carbon position. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

- Chemical Formula : C₅H₁₃N

- Molecular Weight : Approximately 115.21 g/mol

- Structure : The presence of the methylsulfanyl group significantly influences its reactivity and biological interactions.

Biological Activities

Pyrrolidine derivatives, including (3R)-3-(methylsulfanyl)pyrrolidine, are explored for various biological activities:

- Antimicrobial Activity : Some studies indicate that pyrrolidine derivatives can exhibit antimicrobial properties, making them candidates for further development in treating infections.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, which may be linked to mechanisms involving inhibition of pro-inflammatory mediators such as COX enzymes.

- Anticancer Potential : Preliminary studies indicate that certain pyrrolidine derivatives show antiproliferative activity against various cancer cell lines, suggesting a role in cancer therapy .

The biological activity of (3R)-3-(methylsulfanyl)pyrrolidine may be attributed to its interaction with specific biological targets:

- Receptor Binding : Interaction studies have indicated that this compound may bind to various receptors and enzymes, influencing pathways related to inflammation and cell proliferation.

- Structure-Activity Relationships (SAR) : The presence of the methylsulfanyl group is believed to enhance the compound's biological activity compared to other pyrrolidine derivatives. This modification may affect the compound's ability to interact with biological targets effectively .

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- A study evaluated the anti-inflammatory potential of several pyrrolidine derivatives, including (3R)-3-(methylsulfanyl)pyrrolidine. Results showed significant inhibition of COX-2 and iNOS mRNA expressions in vitro, indicating a strong anti-inflammatory effect compared to standard treatments like indomethacin .

-

Anticancer Activity :

- In vitro assessments demonstrated that (3R)-3-(methylsulfanyl)pyrrolidine could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with varying degrees of potency. The IC50 values were reported in the range of 5–20 μM, suggesting moderate efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.